molecular formula C₂₇H₃₁Cl₃N₆O₂ B560570 DMA trihydrochloride CAS No. 2095832-33-8

DMA trihydrochloride

Cat. No. B560570
M. Wt: 577.93
InChI Key: NJYXXGULZHPSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMA trihydrochloride is a fluorescent agent with excitation and emission wavelengths of 340 nm and 478 nm, respectively . It is used for research purposes only and is not intended for human or veterinary use .


Synthesis Analysis

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .


Molecular Structure Analysis

The molecular weight of DMA trihydrochloride is 505.02 . Its molecular formula is C27H29ClN6O2 .


Physical And Chemical Properties Analysis

Dynamic Mechanical Analysis (DMA) is a technique that is widely used to characterize a material’s properties as a function of temperature, time, frequency, stress, atmosphere or a combination of these parameters . DMA applies an oscillatory force at a set frequency to the sample and reports changes in stiffness and damping .

Scientific Research Applications

1. Environmental and Health Impact Studies

  • DMA, a metabolite of inorganic arsenic, has been studied for its unique toxic properties, including DNA damage in human lung cells and carcinogenic potential in various organs (Kenyon & Hughes, 2001).

2. Water Treatment and Contamination

  • Studies on water treatment have investigated DMA's role in the formation of N-nitrosamines, particularly N-nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination processes (Le Roux, Gallard, & Croué, 2011).

3. Medical Research and Drug Development

  • DMA has been used in the development of an HPLC-UV method for measuring plasma dimethylacetamide concentrations, which is important for monitoring the clearance of certain pharmaceuticals and potentially contributing to hepatic toxicity (Cendana et al., 2017).

4. Photocatalytic Applications

  • DMA has been utilized as a solvent in the photocatalytic reduction of CO2, demonstrating its potential in environmental and energy-related applications (Kuramochi, Kamiya, & Ishida, 2014).

5. Polymer Science

6. Dental and Bone Health Research

  • DMA salts have been studied for their impact on dental development in rats, providing insights into the effects of environmental contaminants on dental health (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).

7. Soil Contamination and Remediation

  • DMA's degradation and interaction with soils, especially in the context of agricultural herbicides and pesticides, have been explored, highlighting its environmental impact and the need for effective remediation strategies (Xu, Cai, & O’Shea, 2007).

8. Cancer Research

  • DMA's potential role in carcinogenesis, particularly in inducing urothelial toxicity and regeneration, has been investigated, contributing to the understanding of arsenic-related carcinogenic pathways (Cohen et al., 2002).

9. Herbicide Manufacturing and Environmental Safety

  • The control of DMA vapors in herbicide production, and its impact on environmental pollution, has been a subject of study, indicating the importance of pollution prevention in industrial processes (Arsenijević et al., 2008).

10. Pharmacological Research

  • DMA has been used to study its effects on cell differentiation, particularly in HL-60 cells, offering insights into pharmacological applications and cellular biology (Li et al., 2000).

Safety And Hazards

DMA trihydrochloride can cause severe skin burns and eye damage . It is recommended to avoid breathing dust and to wash skin thoroughly after handling .

Future Directions

The newly synthesized bisbenzimidazole derivatives DMA (6c) is evaluated for their cytotoxicity against human tumor cell lines, which are cervix carcinoma cell line (HeLa), breast carcinoma cell line (MCF7) and brain glioma cell line (U87) in comparison to Hoechst . This suggests potential future directions in cancer research .

Relevant Papers The relevant papers for DMA trihydrochloride include a study on the synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXXGULZHPSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMA trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMA trihydrochloride
Reactant of Route 2
Reactant of Route 2
DMA trihydrochloride
Reactant of Route 3
Reactant of Route 3
DMA trihydrochloride
Reactant of Route 4
Reactant of Route 4
DMA trihydrochloride
Reactant of Route 5
Reactant of Route 5
DMA trihydrochloride
Reactant of Route 6
Reactant of Route 6
DMA trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.